molecular formula C12H9BrO B1437617 4-(2-Bromophenyl)phenol CAS No. 70066-66-9

4-(2-Bromophenyl)phenol

Cat. No. B1437617
CAS RN: 70066-66-9
M. Wt: 249.1 g/mol
InChI Key: XESUCEJPGYWGSK-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)phenol, also known as 4-Bromophenol, is a pinkish-brown crystalline solid . It is a common aryl bromide reagent that can be used in various cross-coupling reactions to synthesize compounds for medicinal and material science applications .


Synthesis Analysis

Substituted 2-bromo-phenols can be synthesized by heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C . The efficiency of such a procedure and the possible mechanism have been discussed .


Molecular Structure Analysis

The molecular formula of 4-Bromophenol is BrC6H4OH . Its average mass is 173.007 Da and its monoisotopic mass is 171.952377 Da .


Chemical Reactions Analysis

4-Bromophenol is a common aryl bromide reagent that can be used in various cross-coupling reactions to synthesize compounds for medicinal and material science applications .


Physical And Chemical Properties Analysis

4-Bromophenol is a pinkish-brown crystalline solid . It is soluble in water, chloroform, easily soluble in ethanol, ether and glacial acetic acid, soluble in 7 parts of water .

Scientific Research Applications

Organic Synthesis

4-(2-Bromophenyl)phenol: is a valuable intermediate in organic synthesis. Its bromine atom can participate in various cross-coupling reactions, making it a versatile building block for constructing complex organic molecules. It’s particularly useful in the synthesis of trisubstituted alkenes and alkynes through transition-metal-catalyzed reactions .

Medicinal Chemistry

In pharmaceutical research, 4-(2-Bromophenyl)phenol derivatives are explored for their therapeutic potential. They serve as key intermediates in the synthesis of various drugs, including those with anti-cancer properties. The bromophenyl group can enhance the biological activity of pharmaceutical compounds .

Material Science

This compound finds applications in material science, particularly in the development of functional materials like liquid crystals. Its phenolic structure can be modified to alter the physical properties of materials, making it useful in the production of advanced materials with specific characteristics .

Analytical Chemistry

In analytical chemistry, 4-(2-Bromophenyl)phenol is used as a reagent in spectrophotometric methods for the analysis of complex mixtures. Its presence can be detected and quantified in various samples, aiding in environmental monitoring and quality control processes .

Environmental Science

The environmental impact of bromophenols, including 4-(2-Bromophenyl)phenol , is a subject of study. Researchers investigate their presence in ecosystems and their potential as environmental pollutants. Understanding their behavior and degradation pathways is crucial for environmental protection efforts .

Industrial Applications

Industrially, 4-(2-Bromophenyl)phenol is utilized as a flame retardant due to its bromine content. It’s also employed in the synthesis of dyes and other chemicals that require a brominated phenol as a starting material .

Safety And Hazards

When handling 4-Bromophenol, one should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and all sources of ignition should be removed .

properties

IUPAC Name

4-(2-bromophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESUCEJPGYWGSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromophenyl)phenol

CAS RN

70066-66-9
Record name 70066-66-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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